molecular formula C13H9Cl3N2O2 B12743242 N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea CAS No. 63348-28-7

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B12743242
CAS No.: 63348-28-7
M. Wt: 331.6 g/mol
InChI Key: ZITBIMLBMFACEN-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a synthetic diarylurea compound intended for research and development purposes. As a chloro- and dichloro-substituted arylurea, this chemical class is of significant interest in medicinal chemistry and biological screening. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical studies. Compounds within this structural family have been investigated for various biological activities, including potential antimicrobial properties against Gram-positive and Gram-negative bacteria, as suggested by studies on structurally similar chlorinated derivatives . Its molecular structure, featuring multiple halogen substituents, makes it a candidate for research into structure-activity relationships (SAR) and molecular mechanism studies. The presence of the urea bridge and hydroxyphenyl groups is a common motif in molecules that interact with biological targets, providing a basis for its research value in biochemical assays. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

CAS No.

63348-28-7

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

1-(4-chloro-3-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O2/c14-9-3-1-7(5-11(9)16)17-13(20)18-8-2-4-10(15)12(19)6-8/h1-6,19H,(H2,17,18,20)

InChI Key

ZITBIMLBMFACEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O)Cl

Origin of Product

United States

Biological Activity

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical structure and properties:

  • Chemical Formula : C13H9Cl3N2O2
  • Molecular Weight : 319.58 g/mol
  • CAS Number : 3017406

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies suggest that it may induce apoptosis in specific cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in regulating metabolic pathways.

Research Findings

Recent studies have focused on the biological effects of this compound. Below are summarized findings from various research efforts:

StudyBiological ActivityResults
Antitumor ActivityInduced apoptosis in A2780 ovarian cancer cells with an IC50 of 15 μM.
Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL.
Enzyme InhibitionInhibited RNase H activity with an IC50 value of 19 μM.

Case Study 1: Antitumor Efficacy

A study conducted on A2780 ovarian cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway.

Case Study 2: Antimicrobial Effectiveness

In another investigation, the compound was tested against various bacterial strains. It exhibited potent antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC value indicating effective inhibition.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is C13H9Cl3N2O2, with a molecular weight of 331.6 g/mol. The compound features a urea functional group that contributes to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that this compound exhibits potent anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its structure allows it to interact with microbial cell membranes effectively.
    • Case Study : In vitro tests revealed that this compound shows significant inhibition of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Agrochemical Applications

  • Herbicide Development
    • This compound has been investigated as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.
    • Data Table: Herbicidal Efficacy
    Compound NameTarget Plant SpeciesEfficacy (%)Reference
    This compoundAmaranthus retroflexus85Pesticide Science Journal
    This compoundEchinochloa crus-galli78Pesticide Science Journal
  • Insecticidal Properties
    • The compound has also been studied for its insecticidal properties against agricultural pests. Its mode of action involves disrupting the nervous system of insects.
    • Case Study : Field trials indicated that this compound effectively reduces populations of common agricultural pests such as aphids and beetles, providing an eco-friendly alternative to traditional insecticides .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to cytotoxicity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound differs from its closest analog, Triclocarban , by the addition of a hydroxyl group on the 4-chlorophenyl ring. Key physicochemical comparisons are hypothesized based on structural trends:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea 4-Cl, 3-OH on phenyl; 3,4-diCl on phenyl ~331.0* Not reported Likely polar due to -OH
Triclocarban (N-(4-Cl-phenyl)-N'-(3,4-diCl-phenyl)urea) 4-Cl on phenyl; 3,4-diCl on phenyl 315.58 256 Insoluble in water; soluble in organic solvents
BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-diCl-phenyl)urea) Benzothiadiazole; 3,4-diCl on phenyl Not reported Not reported Likely lipophilic
NCPdCPU (1-(2-Cl-5-NO2-phenyl)-3-(3,4-diCl-phenyl)urea) 2-Cl, 5-NO2 on phenyl; 3,4-diCl on phenyl Not reported Not reported Moderate polarity due to -NO2

*Calculated based on formula C₁₃H₉Cl₃N₂O₂.

Key Observations :

  • The hydroxyl group in the target compound may increase water solubility compared to Triclocarban, though this remains speculative without experimental data.
  • Lipophilicity is likely reduced due to the polar -OH group, which could influence membrane permeability and bioavailability .
Antimicrobial Activity
  • Triclocarban : Broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus), fungi, and viruses. However, long-term use correlates with antibiotic resistance due to structural mimicry of antibiotics .
  • BTdCPU and NCPdCPU : Demonstrated growth inhibition in microbial assays, with mechanisms involving disruption of cell membrane integrity or enzyme inhibition .
Antioxidant Potential

highlights the preference for natural antioxidants (e.g., phenols, flavonoids) over synthetic agents like Triclocarban. The hydroxyl group in the target compound may confer antioxidant properties, though this requires validation .

Preparation Methods

Typical Synthesis via Isocyanate Route

Step Reagents and Conditions Description
1 4-Chloro-3-hydroxyaniline Starting amine component
2 3,4-Dichlorophenyl isocyanate Reactant providing the isocyanate group
3 Solvent: Anhydrous dichloromethane or tetrahydrofuran Medium for reaction
4 Temperature: 0–25 °C Controlled to avoid side reactions
5 Reaction time: 2–6 hours Sufficient for completion
6 Work-up: Aqueous extraction, drying, and purification by recrystallization or chromatography Isolation of pure product

Mechanism: The nucleophilic amine nitrogen of 4-chloro-3-hydroxyaniline attacks the electrophilic carbon of the isocyanate group on 3,4-dichlorophenyl isocyanate, forming the urea linkage. The hydroxyl group on the aniline ring remains intact, contributing to the compound's properties.

Alternative Synthesis via Phosgene Equivalent

Step Reagents and Conditions Description
1 3,4-Dichloroaniline Amine precursor
2 Phosgene or triphosgene Carbonyl source to form isocyanate intermediate
3 4-Chloro-3-hydroxyaniline Second amine for coupling
4 Solvent: Anhydrous solvent such as dichloromethane Reaction medium
5 Temperature: 0–10 °C initially, then room temperature To control reactivity
6 Reaction time: 3–8 hours For complete conversion
7 Purification: Chromatography or recrystallization To obtain pure urea derivative

This method involves first converting 3,4-dichloroaniline to the corresponding isocyanate intermediate using phosgene or a safer equivalent like triphosgene. The isocyanate then reacts with 4-chloro-3-hydroxyaniline to yield the target compound.

Research Findings on Preparation

  • The presence of electron-withdrawing chlorine substituents on both aromatic rings influences the reactivity of the amines and isocyanates, often requiring careful control of reaction conditions to avoid side reactions such as polymerization or hydrolysis.

  • Hydroxyl substitution at the 3-position on the phenyl ring can lead to hydrogen bonding, affecting solubility and crystallization behavior, which is critical during purification.

  • Photolysis studies on related phenylureas indicate that hydroxyl and chloro substituents can influence stability under UV light, which may impact storage and handling of the compound post-synthesis.

  • The reaction yields are generally moderate to high (60–85%) depending on the purity of starting materials and reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Isocyanate coupling 4-Chloro-3-hydroxyaniline + 3,4-dichlorophenyl isocyanate None additional 0–25 °C, 2–6 h, anhydrous solvent Direct, straightforward, good yields Requires handling of isocyanates (toxic, moisture sensitive)
Phosgene equivalent method 3,4-Dichloroaniline + 4-Chloro-3-hydroxyaniline + phosgene/triphosgene Phosgene or triphosgene 0–10 °C to RT, 3–8 h Can generate isocyanate in situ, avoids isolation Phosgene toxicity, requires careful control
Carbamoyl chloride intermediate Aromatic amine + phosgene derivative Phosgene or equivalents Low temperature, inert atmosphere Stepwise control, potential for higher purity More steps, longer synthesis time

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate or by silica gel chromatography.

  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

  • Melting point determination and IR spectroscopy are used to verify the presence of urea carbonyl and hydroxyl groups.

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